
Benzyldecylbis(2-hydroxypropyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO2 . It is commonly used as a biocidal agent due to its antimicrobial properties. This compound is known for its effectiveness in disinfecting and sanitizing surfaces, making it valuable in various industrial and healthcare applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyldecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of benzyl chloride with decylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified and formulated for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyldecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Benzyldecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.
Medicine: It is used in disinfectants and antiseptics for its ability to kill bacteria, viruses, and fungi.
Industry: The compound is utilized in water treatment, textile processing, and as a preservative in various products
Mecanismo De Acción
The mechanism of action of benzyldecylbis(2-hydroxypropyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of microbial membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzylbis(2-hydroxypropyl)octadecylammonium chloride
- Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Benzylbis(2-hydroxypropyl)octylammonium chloride
Uniqueness
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl, decyl, and 2-hydroxypropyl groups, which confer distinct antimicrobial properties and solubility characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
65059-95-2 |
|---|---|
Fórmula molecular |
C23H42ClNO2 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
benzyl-decyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C23H42NO2.ClH/c1-4-5-6-7-8-9-10-14-17-24(18-21(2)25,19-22(3)26)20-23-15-12-11-13-16-23;/h11-13,15-16,21-22,25-26H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BOKDXRHWFDZHBH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


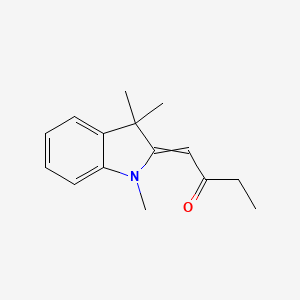
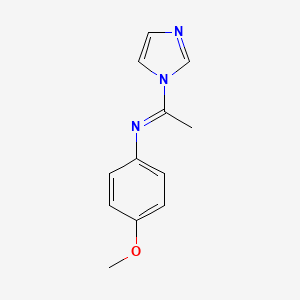
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
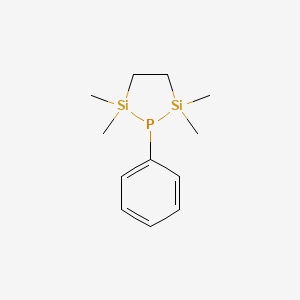
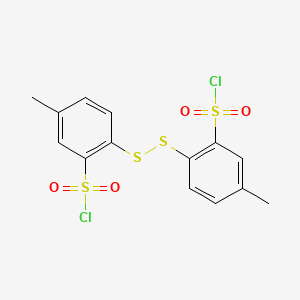
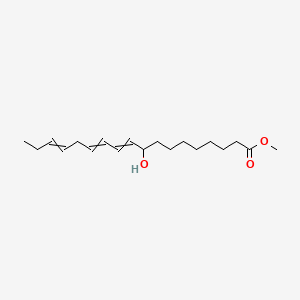
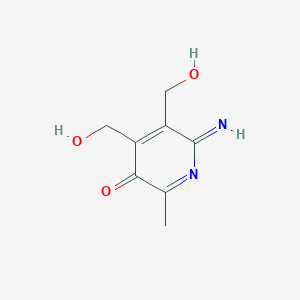
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

